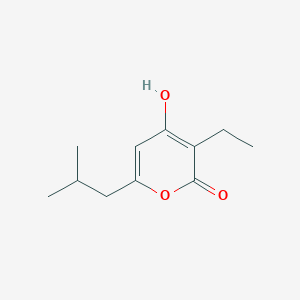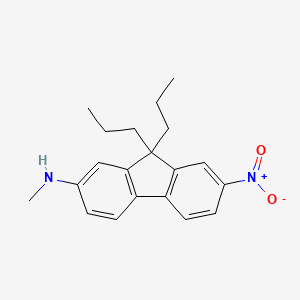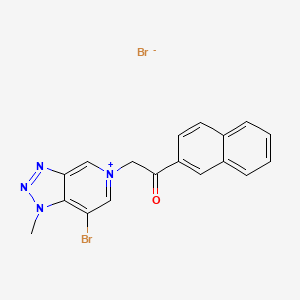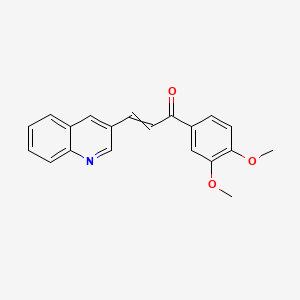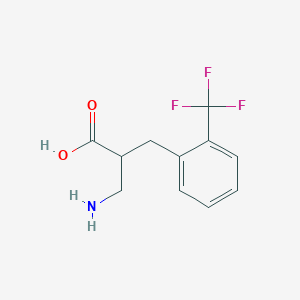
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid typically involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another method involves the coupling process of intermediates catalyzed by palladium, followed by conversion to the desired product using oxalyl chloride .
Industrial Production Methods: Industrial production methods often utilize scalable and efficient protocols that minimize the need for chromatographic purification steps. The use of electron-withdrawing groups like fluoro or bromo substituents can protect aromatic systems against metabolic transformations, enhancing the yield and stability of the final product .
化学反応の分析
Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction of nitrile groups to amines using catalysts like RANEY® Nickel.
Substitution: Substitution reactions involving the trifluoromethyl group are common, often using radical intermediates.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide and metal catalysts.
Reduction: RANEY® Nickel with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Radical trifluoromethylation using trifluoromethyl phenyl sulfone under visible light irradiation.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
科学的研究の応用
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Incorporated into peptides to increase proteolytic stability.
Industry: Utilized in the production of stable and reactive materials for various industrial applications.
作用機序
The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .
類似化合物との比較
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-ol: Shares a similar structure but differs in the functional group attached to the propionic acid chain.
3,3,3-Trifluoro-2,2-dimethyl propanoic acid: Another trifluoromethylated compound used in similar applications.
Uniqueness: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is unique due to its specific combination of the trifluoromethyl group and the aminomethyl group, which provides enhanced stability and reactivity compared to other similar compounds .
特性
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWRWDSVHGFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
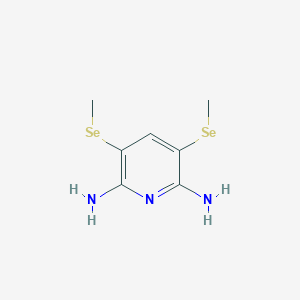
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)

